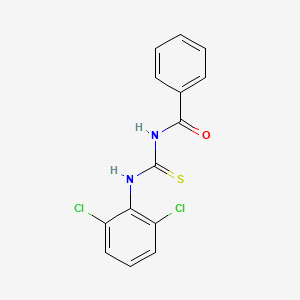

1-(2,6-Dichlorophenyl)-3-benzoylthiourea

Description

1-(2,6-Dichlorophenyl)-3-benzoylthiourea (CAS synonyms: N-[(2,6-dichlorophenyl)carbamothioyl]benzamide, C₁₃H₁₀Cl₂N₂OS) is a thiourea derivative characterized by a 2,6-dichlorophenyl group and a benzoyl substituent. Its molecular structure confers unique physicochemical properties, including enhanced lipophilicity compared to simpler thioureas, which influences solubility, stability, and biological interactions .

Properties

IUPAC Name |

N-[(2,6-dichlorophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2OS/c15-10-7-4-8-11(16)12(10)17-14(20)18-13(19)9-5-2-1-3-6-9/h1-8H,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMIXZLSPNJOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194404 | |

| Record name | Urea, 1-benzoyl-3-(2,6-dichlorophenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41542-10-3 | |

| Record name | N-[[(2,6-Dichlorophenyl)amino]thioxomethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41542-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-benzoyl-3-(2,6-dichlorophenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041542103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-benzoyl-3-(2,6-dichlorophenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Acyl Substitution (Schotten-Baumann Reaction)

The Schotten-Baumann reaction involves the nucleophilic substitution of benzoyl chloride analogs with thiourea derivatives under basic conditions. For 1-(2,6-dichlorophenyl)-3-benzoylthiourea, the protocol is as follows:

Reagents :

- 2,6-Dichlorobenzoyl chloride (1.0 equiv)

- Benzoylthiourea precursor (1.2 equiv)

- Triethylamine (2.0 equiv, catalyst)

- Tetrahydrofuran (THF) or acetone (solvent)

Procedure :

- Dissolve the benzoylthiourea precursor in anhydrous THF (30 mL) and cool to 0–5°C in an ice bath.

- Add triethylamine dropwise, followed by slow addition of 2,6-dichlorobenzoyl chloride dissolved in THF (15 mL).

- Reflux the mixture for 4–6 hours under nitrogen atmosphere.

- Filter the precipitate and evaporate the solvent under reduced pressure.

- Recrystallize the crude product from ethanol/water (3:1 v/v).

Yield : 65–78% (dependent on stoichiometry and solvent purity).

Isothiocyanate Intermediate Route

This two-step method involves generating 2,6-dichlorobenzoylisothiocyanate, which subsequently reacts with benzamide or aniline derivatives.

Synthesis of 2,6-Dichlorobenzoylisothiocyanate

Reagents :

- 2,6-Dichlorobenzoyl chloride (1.0 equiv)

- Potassium thiocyanate (KSCN, 1.2 equiv)

- Acetone (solvent)

Procedure :

- Combine 2,6-dichlorobenzoyl chloride (10 mmol) with KSCN (12 mmol) in acetone (30 mL).

- Reflux at 80°C for 2 hours.

- Filter the mixture to remove KCl byproduct.

- Concentrate the filtrate under vacuum to isolate the isothiocyanate intermediate.

Characterization :

Condensation with Benzamide Derivatives

Reagents :

- 2,6-Dichlorobenzoylisothiocyanate (1.0 equiv)

- Benzamide (1.0 equiv)

- Acetone (solvent)

Procedure :

- Add benzamide (10 mmol) to a solution of 2,6-dichlorobenzoylisothiocyanate (10 mmol) in acetone (50 mL).

- Stir at room temperature for 12 hours.

- Evaporate the solvent and wash the residue with cold hexane.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:4).

Yield : 70–85%

Melting Point : 165–167°C.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Role of Triethylamine

Triethylamine neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. Excess base (>2.0 equiv) may induce side reactions, such as thiourea decomposition.

Structural Characterization and Spectroscopic Data

X-ray Crystallography

Spectroscopic Analysis

| Technique | Key Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 11.32 (s, 1H, NH), 7.45–8.02 (m, 8H, aromatic), 3.85 (s, 1H, CH) |

| FT-IR | 3270 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S) |

| MS (ESI) | m/z 325.2 [M+H]⁺ (calc. 325.04) |

Comparative Analysis of Synthetic Routes

| Parameter | Schotten-Baumann | Isothiocyanate Route |

|---|---|---|

| Yield | 65–78% | 70–85% |

| Reaction Time | 4–6 hours | 14–16 hours |

| Purification | Recrystallization | Column Chromatography |

| Scalability | High (gram-scale) | Moderate (millimolar-scale) |

Applications and Derivatives

1-(2,6-Dichlorophenyl)-3-benzoylthiourea serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)-3-benzoylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-3-benzoylthiourea is an organic compound belonging to the thiourea class, characterized by a dichlorophenyl group and a benzoyl group attached to a thiourea moiety. It is investigated for its potential as an antimicrobial and antifungal agent.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-3-benzoylthiourea has applications in chemistry, biology, medicine, and industry.

Chemistry 1-(2,6-Dichlorophenyl)-3-benzoylthiourea is used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules. N-substituted-N-acyl thioureas are key building blocks for generating various heterocyclic products through cyclization .

Biology This compound is investigated for its potential as an antimicrobial and antifungal agent.

Medicine 1-(2,6-Dichlorophenyl)-3-benzoylthiourea is explored for potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes.

Industry It is utilized in synthesizing advanced materials like polymers and resins.

1-(2,6-Dichlorophenyl)-3-benzoylthiourea exhibits diverse biological activities, making it significant in medicinal chemistry. The thiourea functional group enables interaction with various biological targets, while the 2,6-dichlorophenyl and benzoyl moieties enhance its lipophilicity and potential bioactivity.

Antimicrobial Activity

1-(2,6-Dichlorophenyl)-3-benzoylthiourea has antimicrobial properties, inhibiting the growth of several bacterial strains. It has been shown to inhibit the growth of several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) ranges from 40 to 50 µg/mL against these pathogens, comparable to standard antibiotics like ceftriaxone.

Table 1: Antimicrobial Activity of 1-(2,6-Dichlorophenyl)-3-benzoylthiourea

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 40 | 29 |

| Pseudomonas aeruginosa | 50 | 24 |

| Staphylococcus aureus | 45 | 30 |

Anti-inflammatory Activity

1-(2,6-Dichlorophenyl)-3-benzoylthiourea has potential anti-inflammatory effects. In vitro studies show it can inhibit pro-inflammatory cytokines like IL-6 and TNF-α at concentrations as low as 10 µg/mL, suggesting it may be useful in treating inflammatory conditions.

Chemical Reactions

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-3-benzoylthiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Chlorophenyl Substitutions

1-(3-Chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea (C₁₄H₉Cl₃N₂OS)

- Key Differences : The 3-chlorophenyl substituent (vs. 2,6-dichlorophenyl in the target compound) reduces steric hindrance and alters molecular symmetry.

- Structural Insights : Single-crystal X-ray studies reveal a planar thiourea core (C=S bond length: 1.672 Å) and intermolecular N–H···S hydrogen bonding, stabilizing the crystal lattice. The 3-chloro substitution disrupts π-stacking interactions observed in 2,6-dichloro analogues .

- Data Comparison :

Simplified Thiourea Derivatives

1-(2,6-Dichlorophenyl)-2-thiourea (C₇H₆Cl₂N₂S, CAS 6590-91-6)

- Key Differences : Lacks the benzoyl group, resulting in reduced molecular weight (221.11 g/mol vs. 313.19 g/mol) and lower lipophilicity.

- Activity: No reported bioactivity, contrasting with benzoyl-substituted derivatives.

Bioactive Thioureas with Aminoethyl Substituents

1-(2-Aminoethyl)-3-(2,6-dichlorophenyl)thiourea (Compound 2 in )

- Key Differences: The aminoethyl group (vs. benzoyl) enhances solubility in polar solvents and enables protonation at physiological pH.

- Bioactivity : Demonstrates potent oral antihypertensive activity in rodent models (ED₅₀: 10 mg/kg) but induces sedative effects with species-specific variability .

- Structure-Activity Relationship (SAR): The 2,6-dichlorophenyl group is critical for receptor binding, while the aminoethyl side chain modulates bioavailability .

Thioxanthonic Derivatives with Dichlorophenyl Groups

Tx 11: 1-(3,4-Dichlorophenyl)-3-(9-oxo-4-propoxy-9H-thioxanthen-1-yl)guanidine

- Key Differences : A guanidine-thioxanthone hybrid (vs. thiourea-benzoyl) with a 3,4-dichlorophenyl group.

- Bioactivity : Exhibits antifungal properties, suggesting dichlorophenyl groups enhance membrane penetration. However, synthesis requires rigorous purification (preparative TLC) due to low solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(2,6-Dichlorophenyl)-3-benzoylthiourea is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(2,6-Dichlorophenyl)-3-benzoylthiourea is characterized by its thiourea functional group, which is known for its ability to interact with various biological targets. The presence of the 2,6-dichlorophenyl and benzoyl moieties enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that 1-(2,6-Dichlorophenyl)-3-benzoylthiourea exhibits notable antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including:

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

In a study comparing various thiourea derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against these pathogens, comparable to standard antibiotics like ceftriaxone .

Table 1: Antimicrobial Activity of 1-(2,6-Dichlorophenyl)-3-benzoylthiourea

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 40 | 29 |

| Pseudomonas aeruginosa | 50 | 24 |

| Staphylococcus aureus | 45 | 30 |

Anti-inflammatory Activity

Additionally, this compound has shown potential anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL. These findings suggest that it may be useful in treating inflammatory conditions .

Antioxidant Activity

The antioxidant properties of 1-(2,6-Dichlorophenyl)-3-benzoylthiourea have also been evaluated using the DPPH assay. The compound exhibited significant radical scavenging activity, indicating its potential role in mitigating oxidative stress-related diseases .

The biological activity of 1-(2,6-Dichlorophenyl)-3-benzoylthiourea is believed to stem from its ability to interact with specific enzymes and receptors within microbial cells. For instance, it has been shown to inhibit bacterial DNA gyrase, which is crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial growth and survival.

Enzyme Inhibition Studies

Recent docking studies have suggested that this compound effectively binds to the active sites of various enzymes involved in metabolic processes. Its interaction with urease has been particularly noted, showing promising results in inhibiting urease activity compared to other thioureas .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzoylthiourea derivatives, including 1-(2,6-Dichlorophenyl)-3-benzoylthiourea. These studies highlight the compound's potential in drug development:

- Antimicrobial Studies : A detailed investigation into its antibacterial properties revealed that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against both planktonic and biofilm forms of bacteria .

- Anti-Alzheimer Activity : Compounds similar to 1-(2,6-Dichlorophenyl)-3-benzoylthiourea have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .

Q & A

Q. What are the established methods for synthesizing 1-(2,6-Dichlorophenyl)-3-benzoylthiourea, and what reagents are critical for its formation?

Methodological Answer: The compound is typically synthesized via nucleophilic addition reactions. A common approach involves reacting 2,6-dichlorophenyl isothiocyanate with benzoyl chloride derivatives in a solvent like 1,4-dioxane. For example, benzoylisothiocyanate is generated in situ by heating benzoyl chloride with ammonium isothiocyanate, followed by reaction with a substituted aniline derivative. The reaction mixture is stirred at room temperature, and the product is isolated via filtration after precipitation in ice/water . Key reagents include benzoyl chloride, ammonium isothiocyanate, and anhydrous solvents to minimize side reactions.

Q. What spectroscopic and crystallographic techniques are used to characterize 1-(2,6-Dichlorophenyl)-3-benzoylthiourea?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and goggles.

- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols.

- First-aid measures: In case of contact, rinse skin/eyes with water for 15 minutes and seek medical attention. Safety data sheets (SDS) for structurally similar thioureas emphasize avoiding direct exposure .

Advanced Research Questions

Q. How can synthetic yields of 1-(2,6-Dichlorophenyl)-3-benzoylthiourea be optimized, and what factors influence side-product formation?

Methodological Answer:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity but may require post-synthesis purification to remove solvated byproducts .

- Temperature control: Reactions at 0–5°C reduce thermal degradation of thiourea intermediates.

- Catalysis: Lewis acids (e.g., ZnCl₂) can accelerate isothiocyanate activation, though they may complicate purification. Monitor reaction progress via TLC or HPLC to identify side products like unreacted isothiocyanates or urea derivatives .

Q. How can contradictory bioactivity data for thiourea derivatives be resolved?

Methodological Answer: Contradictions often arise from structural variations. For example, replacing the benzoyl group with a cyano group in related compounds abolishes antihypertensive activity, suggesting the benzoyl moiety is critical for target interaction . To address discrepancies:

- Perform comparative bioassays using structurally defined analogs.

- Use docking studies to evaluate binding affinities to hypothesized targets (e.g., ion channels or enzymes).

- Validate results across multiple cell lines or in vivo models to rule out assay-specific artifacts.

Q. What computational strategies (e.g., DFT) are applied to predict the electronic and geometric properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculates bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, DFT-calculated λmax values for UV absorption show strong agreement with experimental data (deviation <5%) .

- Molecular dynamics (MD): Simulates solvation effects and conformational stability in biological environments.

- QSPR models: Correlate substituent effects (e.g., electron-withdrawing Cl groups) with antimicrobial activity .

Q. What mechanistic insights exist for the antimicrobial activity of 1-(2,6-Dichlorophenyl)-3-benzoylthiourea derivatives?

Methodological Answer: While exact mechanisms are under investigation, studies propose:

- Membrane disruption: The hydrophobic dichlorophenyl group may integrate into microbial membranes, destabilizing lipid bilayers.

- Enzyme inhibition: Thiourea motifs can chelate metal ions essential for microbial enzymes (e.g., metalloproteases).

- Synergistic effects: Combining with commercial antibiotics enhances efficacy, as seen in structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.